molecular formula C21H26N6O B12157352 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12157352
M. Wt: 378.5 g/mol
InChI Key: KMHGJIMONPEQBK-UHFFFAOYSA-N
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Description

N-[3-(1-Methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core substituted with a pyrimidin-2-yl group at position 1 and a 3-(1-methylbenzimidazol-2-yl)propyl chain at the carboxamide nitrogen. The benzimidazole moiety enhances aromatic stacking interactions, while the pyrimidine group may contribute to hydrogen bonding, making it a candidate for targeting enzymes or receptors involved in neurological or oncological pathways.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-26-18-9-3-2-8-17(18)25-19(26)10-4-11-22-20(28)16-7-5-14-27(15-16)21-23-12-6-13-24-21/h2-3,6,8-9,12-13,16H,4-5,7,10-11,14-15H2,1H3,(H,22,28)

InChI Key

KMHGJIMONPEQBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

    Coupling: The benzimidazole derivative is coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Assembly: The pyrimidine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at its benzimidazole, pyrimidine, and carboxamide groups:

Benzimidazole Modifications

Reaction Reagents/Conditions Outcome
N-Alkylation Alkyl halides, K2CO3, DMF, 60–80°C Introduces substituents at the benzimidazole N1 position.
Electrophilic Substitution Nitration (HNO3/H2SO4), sulfonation (SO3)Adds functional groups to the aromatic ring for derivatization.

Pyrimidine Reactivity

Reaction Reagents/Conditions Outcome
Nucleophilic Substitution Amines or thiols, DIPEA, DMSO, 100°C Replaces pyrimidine halogens with nucleophiles.
Cross-Coupling Suzuki-Miyaura (Pd catalysts, boronic acids) Attaches aryl/heteroaryl groups to pyrimidine.

Piperidine Carboxamide Reactions

Reaction Reagents/Conditions Outcome
Hydrolysis HCl (6M), refluxCleaves the amide bond to regenerate carboxylic acid.
Reductive Alkylation NaBH3CN, aldehydes, MeOH Modifies the piperidine nitrogen with alkyl groups.

Stability and Degradation Pathways

The compound exhibits sensitivity to:

  • Acidic Hydrolysis : The carboxamide bond hydrolyzes under strong acidic conditions (pH < 2).

  • Oxidative Stress : Benzimidazole rings degrade in the presence of H2O2 or peroxides, forming oxidized byproducts.

  • Photodegradation : UV exposure induces C-N bond cleavage in the piperidine ring, requiring light-protected storage .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps that typically include the formation of the benzimidazole and pyrimidine moieties followed by their coupling. The detailed synthetic pathways can be explored through various chemical literature, which provide insights into optimizing yields and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzimidazole and pyrimidine exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown efficacy against melanoma and breast cancer by inhibiting specific kinase pathways involved in cancer progression .

Cancer Therapy

The compound has been investigated for its role in treating various types of cancers, including:

  • Melanoma : Demonstrated effectiveness in preclinical models.
  • Breast Cancer : Shown synergistic effects when combined with established chemotherapeutics like paclitaxel .

The structural modifications of the compound can enhance its selectivity and potency against specific cancer types.

Other Therapeutic Areas

Beyond oncology, this compound has potential applications in treating:

  • Inflammatory Diseases : Its ability to modulate inflammatory pathways makes it a candidate for conditions like rheumatoid arthritis.
  • Neurological Disorders : Research is ongoing into its effects on neuroprotection and pain management .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a series of benzimidazole derivatives, including this compound, against various tumor cell lines. The results indicated a significant reduction in cell viability, particularly against melanoma cells, suggesting a strong potential for further development as an anticancer drug .

Case Study 2: In Vivo Efficacy
In vivo studies have shown that this compound can inhibit tumor growth in mouse models when administered at specific dosages, further supporting its use as a therapeutic agent in oncology .

Data Summary Table

Application AreaActivity TypeEvidence Source
Cancer TherapyAnticancer
Inflammatory DiseasesModulation of pathways
Neurological DisordersNeuroprotection

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with target proteins, altering their function. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Notes:

  • Benzimidazole vs. Dihydrobenzimidazolone: The target compound’s 1-methylbenzimidazole group (non-oxidized) contrasts with the 2-oxo-dihydrobenzimidazolone in , which may reduce metabolic stability but enhance planar stacking .
  • Pyrimidine vs. Thienopyrimidinone: The pyrimidin-2-yl group in the target differs from the thienopyrimidinone scaffold in , which is associated with kinase inhibition due to its fused heterocyclic system .
  • Cholinesterase Targeting : highlights a piperidine-3-carboxamide derivative complexed with butyrylcholinesterase (BChE), suggesting that the target compound’s carboxamide core could similarly interact with cholinesterases .

Biological Activity

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This compound incorporates structural elements from both benzimidazole and pyrimidine, which are known for their diverse pharmacological properties. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

This molecular formula indicates the presence of multiple nitrogen atoms, which are crucial for its biological activity. The benzimidazole moiety contributes to various biological effects, while the pyrimidine component enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be summarized as follows:

  • Formation of Benzimidazole : The initial step involves the condensation of ortho-phenylenediamine with a suitable carbonyl compound to form the benzimidazole ring.
  • Pyrimidine Integration : Subsequently, a pyrimidine derivative is synthesized through cyclization reactions involving urea or thiourea derivatives.
  • Final Coupling : The final step involves coupling the benzimidazole and pyrimidine components through a propyl linker to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing both benzimidazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 500–1000 µg/mL, demonstrating promising antibacterial potential.

Anticancer Properties

Studies have highlighted the anticancer activity associated with benzimidazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in various models, including HeLa and MCF-7 cell lines . These studies suggest that the compound may interfere with key cellular pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzimidazole Ring : Known for its role in enhancing bioactivity through interactions with DNA and enzymes.
  • Pyrimidine Component : Contributes to nucleic acid interactions and may enhance the compound's effectiveness against viral pathogens .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of benzimidazole-pyrimidine derivatives for their antimicrobial properties. The results indicated that compounds with higher substitutions on the pyrimidine ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence bioactivity .

Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines. The results demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

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